molecular formula C11H5Cl2N3 B13887579 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile

3-(2,6-Dichloropyrimidin-4-yl)benzonitrile

Cat. No.: B13887579
M. Wt: 250.08 g/mol
InChI Key: LSTRPTKYFPQEFA-UHFFFAOYSA-N
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Description

3-(2,6-Dichloropyrimidin-4-yl)benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a benzonitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2,6-dichloropyrimidine with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atoms on the pyrimidine ring are substituted by the benzonitrile group. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichloropyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyrimidine and benzonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H5Cl2N3

Molecular Weight

250.08 g/mol

IUPAC Name

3-(2,6-dichloropyrimidin-4-yl)benzonitrile

InChI

InChI=1S/C11H5Cl2N3/c12-10-5-9(15-11(13)16-10)8-3-1-2-7(4-8)6-14/h1-5H

InChI Key

LSTRPTKYFPQEFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NC(=N2)Cl)Cl)C#N

Origin of Product

United States

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